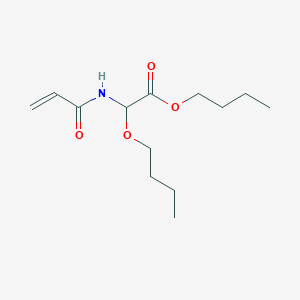
Butyl Acrylamidoglycolate Butyl Ether
Cat. No. B8559374
Key on ui cas rn:
77402-13-2
M. Wt: 257.33 g/mol
InChI Key: XMUHBEXIJQLEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04760168
Procedure details


The procedure of Example I is again followed using the following charge: butyl glyoxylate hemiacetal 315 parts (1.5 moles), acrylamide 110 parts (1.5 moles), methyl ether of hydroquinone 400 parts per million and ethylenediamine tetraacetic acid 200 parts per million. The reaction is run for 3 hours at 60°-65° C. and then by-product butanol is stripped under vacuum. The material is not isolated, instead it is used directly to make butyl acrylamidoglycolate butyl ether.
[Compound]
Name
butyl glyoxylate hemiacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C(N)(=O)C=C.COC.C1(C=CC(O)=CC=1)O.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C([O:41][CH:42]([NH:50][C:51](=[O:54])[CH:52]=[CH2:53])[C:43]([O:45][CH2:46][CH2:47][CH2:48][CH3:49])=[O:44])CCC>C(O)CCC>[C:51]([NH:50][CH:42]([OH:41])[C:43]([O:45][CH2:46][CH2:47][CH2:48][CH3:49])=[O:44])(=[O:54])[CH:52]=[CH2:53]
|
Inputs


Step One
[Compound]
|
Name
|
butyl glyoxylate hemiacetal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OC(C(=O)OCCCC)NC(C=C)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
following charge
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The material is not isolated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

